molecular formula C16H13BrN2O3S B2774905 3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole CAS No. 1105199-59-4

3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole

Cat. No.: B2774905
CAS No.: 1105199-59-4
M. Wt: 393.26
InChI Key: ACYLJOBIRZGBEO-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a bromophenyl group and a tosylmethyl group

Properties

IUPAC Name

3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c1-11-2-8-14(9-3-11)23(20,21)10-15-18-16(19-22-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYLJOBIRZGBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with tosylmethyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated reactors and in-line monitoring systems would be crucial for maintaining consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, potentially altering its electronic properties.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents like toluene or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in various preclinical models:

  • Mechanism of Action :
    • Oxadiazoles are known to induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways. For instance, compounds with similar structures have demonstrated the ability to inhibit telomerase activity and induce cell cycle arrest in various cancer cell lines .
  • Case Studies :
    • A study screened several oxadiazole derivatives against multiple cancer cell lines, revealing that compounds with bromophenyl substitutions exhibited significant cytotoxicity, with IC50 values lower than established anticancer drugs .
  • Comparative Efficacy :
    • In vitro studies showed that certain oxadiazole derivatives had higher antiproliferative activities compared to standard treatments like doxorubicin and chlorambucil. For example, one derivative demonstrated an IC50 value of 0.275 µM against leukemia cells .

Antibacterial Properties

The antibacterial activity of oxadiazole compounds has also been a focus of research:

  • Broad Spectrum Activity :
    • Compounds similar to 3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
  • Specific Case Studies :
    • Research indicated that certain oxadiazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential for development into new antibiotic therapies .

Other Therapeutic Applications

Beyond anticancer and antibacterial uses, oxadiazoles have been investigated for various other therapeutic roles:

  • Anti-inflammatory and Analgesic Effects :
    • Some studies have reported that oxadiazoles can reduce inflammation and pain through inhibition of specific inflammatory mediators .
  • Antiviral Activity :
    • The structural features of oxadiazoles allow them to interact with viral proteins, potentially leading to antiviral effects against several viruses including HIV and influenza .

Summary Table of Applications

Application TypeMechanism/EffectReference
AnticancerInduces apoptosis; inhibits telomerase ,
AntibacterialDisrupts cell wall synthesis ,
Anti-inflammatoryInhibits inflammatory mediators
AntiviralInteracts with viral proteins

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various binding interactions, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-1,2,4-oxadiazole: Lacks the tosylmethyl group, which may affect its reactivity and applications.

    5-(Tosylmethyl)-1,2,4-oxadiazole:

Uniqueness

3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is unique due to the presence of both the bromophenyl and tosylmethyl groups. This combination of substituents imparts distinct electronic and steric properties, making the compound versatile for various applications in research and industry.

Biological Activity

3-(4-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered oxadiazole ring with the following structural characteristics:

  • Molecular Formula : C₁₆H₁₃BrN₂O₃S
  • Molecular Weight : 393.3 g/mol
  • CAS Number : 1105199-59-4

The presence of a bromophenyl group enhances its reactivity, while the tosylmethyl group contributes to its unique chemical properties, making it a valuable intermediate in organic synthesis and a candidate for biological studies .

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities, including:

  • Anticancer
  • Antimicrobial (antibacterial and antifungal)
  • Anti-inflammatory
  • Antiviral
  • Anticonvulsant
  • Analgesic

The mechanism by which this compound exerts its biological effects primarily involves interactions with specific molecular targets such as enzymes and receptors. This compound has shown inhibitory activity against various enzymes including:

  • Human Deacetylase Sirtuin 2 (HDSirt2)
  • Carbonic Anhydrase (CA)
  • Histone Deacetylase (HDAC)
  • Cyclooxygenases (COX-1 and COX-2)

These interactions may lead to therapeutic effects in conditions such as cancer and inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of oxadiazole derivatives, including this compound.

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The compound demonstrated significant activity against several lines, including HeLa (cervical) and CaCo-2 (colon adenocarcinoma), with IC₅₀ values indicating potent antiproliferative effects .
  • Antimicrobial Properties :
    • Research has shown that oxadiazole derivatives possess antimicrobial properties against both gram-positive and gram-negative bacteria. The compound was tested against various strains, demonstrating effective inhibition .
  • Anti-inflammatory Effects :
    • In vitro studies indicated that this compound could inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

Compound NameStructural FeaturesBiological Activity
3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazoleMethyl group instead of tosylmethylModerate anticancer activity
5-(Chloromethyl)-1,2,4-oxadiazoleLacks bromophenyl substitutionLimited reactivity
5-Methyl-1,2,4-oxadiazoleNo aromatic substitutionMinimal biological activity

The combination of the bromophenyl and tosylmethyl groups in this compound imparts distinct electronic properties that enhance its biological activity compared to these analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization of precursors such as 4-bromobenzohydrazide with tosylmethyl-containing reagents (e.g., tosylmethyl isocyanide) in the presence of a base (e.g., triethylamine) and phosphoryl chloride (POCl₃) under reflux conditions. Optimization includes:

  • Varying solvents (e.g., dichloromethane vs. acetonitrile) to improve yield .
  • Adjusting stoichiometric ratios of reagents (e.g., 1:1.2 for hydrazide to acylating agent) .
  • Monitoring reaction progress via TLC or HPLC to minimize side products like uncyclized intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and methyl groups (δ 2.4–2.6 ppm for tosylmethyl). Compare with computed spectra for validation .
  • IR Spectroscopy : Confirm oxadiazole ring formation via C=N stretching (1610–1650 cm⁻¹) and sulfonyl S=O stretches (1150–1300 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or crystal packing using single-crystal diffraction .

Q. How does the electron-withdrawing bromophenyl group influence the reactivity of the oxadiazole core?

  • Methodology : The bromine atom enhances electrophilic substitution at the oxadiazole ring’s 5-position. Reactivity can be probed via:

  • Nucleophilic Aromatic Substitution (SNAr) : Test with amines (e.g., piperidine) in polar aprotic solvents (DMF, 80°C) to assess substitution kinetics .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to modify the bromophenyl group, monitored by GC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar oxadiazole derivatives?

  • Methodology :

  • Dose-Response Profiling : Compare IC₅₀ values across studies (e.g., anti-inflammatory activity in varies with substituents like 4-chlorophenyl vs. 3,4-dimethoxyphenyl).
  • Target Engagement Assays : Use photoaffinity labeling (e.g., with ¹²⁵I-azide probes) to confirm binding to specific targets like TIP47 or cyclooxygenase .
  • Meta-Analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed journals to identify outliers due to impurities or assay variability .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?

  • Methodology :

  • QSAR Modeling : Correlate substituent effects (e.g., logP, polar surface area) with bioavailability using Gaussian 03 or Schrödinger Suite .
  • Docking Studies : Simulate interactions with targets like FXR or PXR using AutoDock Vina, focusing on sulfonyl and oxadiazole moieties .
  • ADMET Prediction : Use SwissADME to optimize solubility (logS > -4) and reduce hepatotoxicity risks .

Q. What experimental approaches validate the anti-inflammatory mechanism of this compound?

  • Methodology :

  • In Vitro Assays : Measure COX-1/COX-2 inhibition via ELISA (IC₅₀ values) and compare to indomethacin .
  • Gene Expression Analysis : Use RT-qPCR to quantify NF-κB or IL-6 suppression in LPS-stimulated macrophages .
  • Ulcerogenicity Testing : Administer derivatives (60 mg/kg, oral) to rodent models and assess gastric lesions via histopathology .

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